molecular formula C₃₉H₄₅IN₂O₆ B1141338 Dimethyltubocurarine Iodide CAS No. 36653-49-3

Dimethyltubocurarine Iodide

Cat. No.: B1141338
CAS No.: 36653-49-3
M. Wt: 764.69
InChI Key:
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Description

Dimethyltubocurarine iodide, also known as metocurine iodide, is a non-depolarizing neuromuscular blocking agent. It is a benzylisoquinolinium compound that acts as a competitive antagonist at nicotinic acetylcholine receptors. This compound is used primarily as an adjunct to anesthesia to induce skeletal muscle relaxation during surgical procedures and to reduce the intensity of muscle contractions in convulsive therapy .

Scientific Research Applications

Dimethyltubocurarine iodide has several scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of neuromuscular blocking agents and their interactions with nicotinic acetylcholine receptors.

    Biology: Employed in research on muscle physiology and the effects of neuromuscular blocking agents on muscle contraction and relaxation.

    Medicine: Investigated for its potential therapeutic uses in conditions requiring muscle relaxation, such as during surgical procedures and in the treatment of convulsive disorders.

    Industry: Utilized in the development of new neuromuscular blocking agents and related pharmaceuticals

Mechanism of Action

Metocurine antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate . This antagonism is inhibited, and neuromuscular block reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .

Safety and Hazards

The safety data sheet for a similar compound, Sodium Iodide, indicates that it can cause skin irritation, serious eye irritation, and damage to organs through prolonged or repeated exposure . It is advised to avoid food, drug, pesticide, or biocidal product use .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyltubocurarine iodide is synthesized through a series of chemical reactions involving the modification of tubocurarine, a naturally occurring alkaloid derived from the bark and stems of certain plants in the genera Chondrodendron and Strychnos. The synthesis involves methylation of tubocurarine to produce dimethyltubocurarine, followed by iodination to form the iodide salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned synthetic routes. The process is carried out under controlled conditions to ensure the purity and efficacy of the final product. The compound is then formulated into injectable solutions for medical use .

Chemical Reactions Analysis

Types of Reactions

Dimethyltubocurarine iodide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halide salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of dimethyltubocurarine, as well as substituted compounds where the iodide ion is replaced with other anions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyltubocurarine iodide is unique in its balance of potency and reduced side effects compared to its parent compound, tubocurarine. It is more potent and has a shorter duration of action, making it more suitable for certain clinical applications. Additionally, it has a lower risk of inducing histamine release and ganglion blocking activity compared to other similar compounds .

Properties

IUPAC Name

(1S,16R)-9,10,21,25-tetramethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H45N2O6.HI/c1-40-16-14-26-21-33(43-5)35-23-29(26)30(40)18-24-8-11-28(12-9-24)46-39-37-27(22-36(44-6)38(39)45-7)15-17-41(2,3)31(37)19-25-10-13-32(42-4)34(20-25)47-35;/h8-13,20-23,30-31H,14-19H2,1-7H3;1H/q+1;/p-1/t30-,31+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRILZUBJODJELN-LBYXUWKHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H45IN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

764.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36653-49-3
Record name Dimethyltubocurarine iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036653493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIMETHYLTUBOCURARINE IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q5R726FHX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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